Dexamethasone tebutate
Overview
Description
Dexamethasone is a glucocorticoid . It is commonly used to treat inflammation of the skin, joints, lungs, and other organs . Common conditions treated include asthma, allergies, and arthritis . It is also used for other conditions, like blood disorders and diseases of the adrenal glands .
Synthesis Analysis
Dexamethasone conjugates can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The Dexamethasone Tebutate molecule contains a total of 77 bonds. There are 38 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
Dexamethasone’s metabolic products from one and two metabolic reactions were identified based on accurate mass matches against the MyCompoundID (MCID) library .
Physical And Chemical Properties Analysis
Dexamethasone Tebutate has an average mass of 490.604 Da and a mono-isotopic mass of 490.273071 Da . The oral suspension of Dexamethasone prepared under certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) .
Scientific Research Applications
Effects on Prenatal Development
- Sex-Dimorphic Effects of Prenatal Treatment : Dexamethasone has been used to prevent virilization in fetuses at risk of congenital adrenal hyperplasia. An observational study showed that early prenatal Dexamethasone exposure affects cognitive functions in healthy girls, indicating it cannot be considered safe for this purpose in the context of congenital adrenal hyperplasia due to widespread negative effects, especially in females (Wallensteen et al., 2016).
Cellular and Molecular Effects
Apoptosis in Tendon Cells and Chondrocytes : Dexamethasone inhibits the proliferation of tendon cells and chondrocytes and induces apoptosis in a time-dependent manner, suggesting caution in its use for dogs with articular or tendon problems (Hossain et al., 2008).
Induction of Antigen-Specific Immune Tolerance : Encapsulating Dexamethasone with antigens in nanoparticles for delivery to phagocytic cells reduces systemic side effects and induces antigen-specific immune tolerance, crucial for treating autoimmune diseases (Kim et al., 2019).
Effects on Mesenchymal Stromal Cells
- Variable Effects on Mesenchymal Stromal Cells : Dexamethasone exerts diverse effects on the proliferation and apoptosis of mesenchymal stromal cells obtained from human umbilical cord, affecting cytokine expression and immunosuppression (Wang et al., 2012).
Nanomedicine Applications
- Nanomedicines for Inflammatory Arthritis : Dexamethasone-containing nanomedicines, including liposomes and polymeric prodrugs, were evaluated in an arthritis rat model, showing that formulations with slower drug release kinetics maintained longer therapeutic activity (Quan et al., 2014).
Chemotherapy Potentiation
- Chemosensitizer for Breast Cancer Chemotherapy : Dexamethasone enhances the therapeutic effect of Adriamycin by increasing tumor accumulation, modulating cytokine expression, and enhancing effects on apoptosis and inhibition of cell proliferation, suggesting its use as a chemosensitizer and chemoprotectant in cancer therapy (Wang et al., 2007).
Safety And Hazards
Long-term oral administration of Dexamethasone can produce serious side effects such as anxiety, cataracts, cognitive impairment, fat redistribution (moon face and buffalo hump), edema, gastrointestinal discomfort, headache, difficulty healing wounds, high blood pressure, increased risk of infection, irregular menstrual cycle, and osteoporosis .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDYPCHUGFHAR-PKWREOPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone tebutate | |
CAS RN |
24668-75-5 | |
Record name | Dexamethasone tert-butylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethason 21-tert-butylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE TEBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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